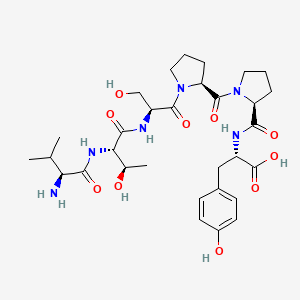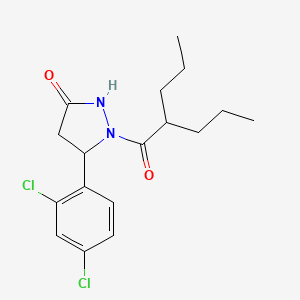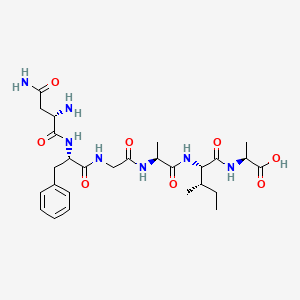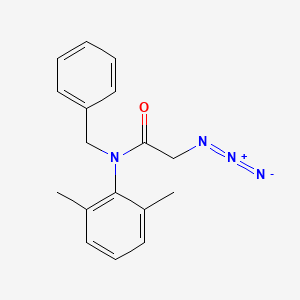
Silane, ethenylidenebis[dimethyl-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethenylidenebis[dimethyl-2-propenyl- is a silicon-based organic compound with the molecular formula C8H16Si. . This compound is characterized by the presence of silicon bonded to two allyl groups and two methyl groups, making it a versatile intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, ethenylidenebis[dimethyl-2-propenyl- can be synthesized through the reaction of silicon powder with chloromethane gas to produce dimethyldichlorosilane, which is then hydrolyzed to obtain the desired compound . The reaction conditions typically involve:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Catalysts such as platinum or palladium may be used to facilitate the reaction.
Solvents: Common solvents include toluene or xylene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of silane, ethenylidenebis[dimethyl-2-propenyl- involves large-scale reactors where silicon powder and chloromethane gas are reacted under controlled conditions. The resulting dimethyldichlorosilane is then hydrolyzed in the presence of water to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, ethenylidenebis[dimethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, ethenylidenebis[dimethyl-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is employed in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of silane, ethenylidenebis[dimethyl-2-propenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. This property is particularly useful in applications requiring durable and resilient materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilanediol: Another silicon-based compound with similar properties but different functional groups.
Trimethylsilanol: A compound with three methyl groups attached to silicon, offering different reactivity.
Tetramethylsilane: A fully methylated silane with distinct chemical behavior.
Uniqueness
Silane, ethenylidenebis[dimethyl-2-propenyl- is unique due to its combination of allyl and methyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both flexibility and robustness .
Propriétés
Numéro CAS |
824985-55-9 |
|---|---|
Formule moléculaire |
C12H24Si2 |
Poids moléculaire |
224.49 g/mol |
Nom IUPAC |
1-[dimethyl(prop-2-enyl)silyl]ethenyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H24Si2/c1-8-10-13(4,5)12(3)14(6,7)11-9-2/h8-9H,1-3,10-11H2,4-7H3 |
Clé InChI |
IJAVSAPRBZWFPG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=C)C(=C)[Si](C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)

![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)

